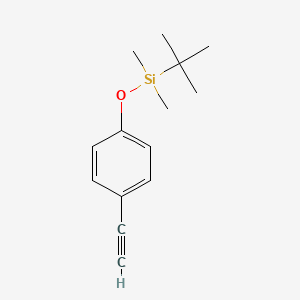

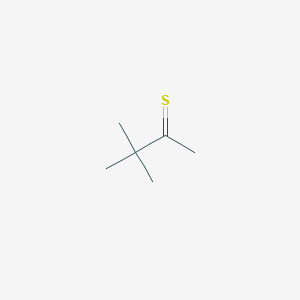

3,3-Dimethylbutane-2-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,3-Dimethyl-2-butanethione is a chemical compound with the formula C6H12S . It contains a total of 18 bonds, including 6 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 thioketone . The molecule consists of 12 Hydrogen atoms, 6 Carbon atoms, and 1 Sulfur atom .

Synthesis Analysis

The synthesis of 3,3-Dimethyl-2-butanethione involves the use of pivalic acid and glacial acetic acid as raw materials. These are catalyzed to react by gas phase under normal pressure conditions . The reaction involves a decarboxylation process, producing pinacolone .Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-2-butanethione includes a total of 18 bonds; 6 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 thioketone . The molecule consists of 19 atoms; 12 Hydrogen atoms, 6 Carbon atoms, and 1 Sulfur atom .科学的研究の応用

Synthesis and Derivative Formation

3,3-Dimethyl-2-butanethione plays a role in the synthesis of various organic compounds. For instance, it's involved in the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives. This is achieved through reactions involving aryl methyl ketones in the presence of catalysts like copper(II) oxide, iodine, and dimethyl sulfoxide. These processes allow for the creation of complex compounds with potential applications in various chemical industries (Yin et al., 2008).

Vulcanization Studies

2,3-Dimethyl-2-butene, a compound related to 3,3-Dimethyl-2-butanethione, has been used as a model compound in studies of sulfur vulcanization. This research is important for understanding the chemical processes involved in the vulcanization of materials like polyisoprene, with implications for the production of rubber and related materials (Morgan & Mcgill, 2000).

Reaction Mechanisms and Product Formation

The interaction of 2,3-butanedione with amino acids has been extensively studied, offering insights into the formation of compounds like 4,5-dimethyl-1,2-benzoquinone and 4,5-dimethyl-1,2-phenylenediamine through processes like the Strecker reaction. Such studies are crucial for understanding complex chemical reaction mechanisms and for the development of new synthetic pathways in organic chemistry (Guerra & Yaylayan, 2013).

Oxidation Studies

Research on the oxidation of compounds related to 3,3-Dimethyl-2-butanethione, such as tetrathiolanes, contributes to our understanding of chemical stability and reaction pathways involving sulfur-containing compounds. These studies have implications for the synthesis and stability of sulfur-containing organic molecules (Ishii et al., 2000).

Safety and Hazards

The safety data sheet for 3,3-Dimethyl-2-butanethione indicates that it is a flammable liquid and vapor, harmful if swallowed, and harmful to aquatic life with long-lasting effects . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use personal protective equipment when handling this chemical .

特性

IUPAC Name |

3,3-dimethylbutane-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S/c1-5(7)6(2,3)4/h1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSJNLRUAMILDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2413397.png)

![Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2413402.png)

![N-(1,3-benzodioxol-5-yl)-2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)acetamide](/img/structure/B2413403.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2413405.png)

![N-(3-chloro-4-methylphenyl)-2-({6-[(4-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2413408.png)

![1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2413409.png)

![3-(Chlorodifluoromethyl)-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B2413410.png)

![7-[(4-fluorophenyl)methyl]-3,9-dimethyl-1-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2413414.png)

![1-methyl-3-(2-oxopropyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2413417.png)